rac 5-Keto Fluvastatin

Overview

Description

Synthesis Analysis

The synthesis of racemic 5-Keto Fluvastatin and its analogues can be achieved through a highly enantioselective process involving the reaction of an aldehyde with diketene in the presence of Ti(O-i-Pr)4 and a chiral Schiff base ligand. This method allows for the production of either enantiomer of Fluvastatin by selecting the appropriate Schiff base, leading to the synthesis of syn-1,3-diol esters with high enantiomeric excess, which are then recrystallized and saponified to afford racemic 5-Keto Fluvastatin with high purity (Zacharia, Tanaka, & Hayashi, 2010).

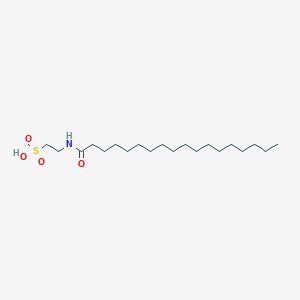

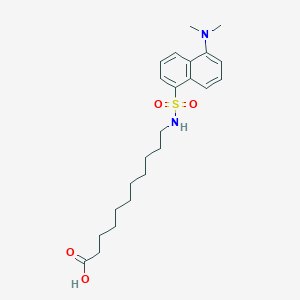

Molecular Structure Analysis

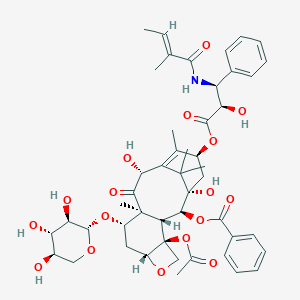

The molecular structure of racemic 5-Keto Fluvastatin includes a bicyclic core that is proposed to be formed via a Diels-Alder cyclization during its biosynthesis. This structure is crucial for its biological activity, with specific attention to the stereochemistry that impacts its interaction with the HMG-CoA reductase enzyme (Witter & Vederas, 1996).

Chemical Reactions and Properties

Racemic 5-Keto Fluvastatin participates in various chemical reactions, including oxidative processes and interactions with cellular components that may contribute to its pharmacological effects. The drug's metabolites also exhibit significant biological activities, which are crucial for understanding its mechanism of action and potential drug interactions (Fischer et al., 1999).

Physical Properties Analysis

The physical properties of racemic 5-Keto Fluvastatin, such as solubility, stability under various conditions, and its behavior in biological systems, are essential for its formulation and therapeutic application. These properties are influenced by its molecular structure and the presence of functional groups that interact with biological membranes and proteins (Benoit, Nuttelman, Collins, & Anseth, 2006).

Chemical Properties Analysis

The chemical properties of racemic 5-Keto Fluvastatin, including its reactivity, interactions with enzymes such as HMG-CoA reductase, and the formation of metabolites, are critical for its pharmacological profile. The drug's ability to inhibit cholesterol synthesis is directly related to its chemical structure and the specific interactions it undergoes within the body (Gregory, Katznelson, Griffey, Kyles, & Berryman, 2001).

Scientific Research Applications

“rac 5-Keto Fluvastatin” is a compound related to Fluvastatin, a member of the statin class of drugs . Statins are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , which is an enzyme involved in the biosynthesis of cholesterol in the body . Therefore, statins are commonly used for the pharmacological treatment of conditions like hypercholesterolemia and dyslipidemia .

In addition to their cholesterol-lowering effects, statins also possess other therapeutic effects, called pleiotropic effects . These effects arise because the blockade of the conversion of HMG-CoA to ®-mevalonate by statins also inhibits the biosynthesis of numerous isoprenoid metabolites . This can affect the prenylation of several cell signaling proteins, which can have various effects on cell functions .

“rac 5-Keto Fluvastatin” is a compound related to Fluvastatin, which is a member of the statin class of drugs . Statins are commonly used for the treatment of conditions like hypercholesterolemia and dyslipidemia . Here are some potential applications of Fluvastatin, which might also apply to “rac 5-Keto Fluvastatin”:

-

Cardiovascular Disease Prevention Fluvastatin is used as an adjunct to dietary therapy to prevent cardiovascular events . It may be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures .

-

Treatment of Hypercholesterolemia Fluvastatin is used for the treatment of primary hypercholesterolemia . It works by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis .

-

Treatment of Mixed Dyslipidemias Fluvastatin is also used for the treatment of mixed dyslipidemias . These are conditions characterized by abnormal levels of different types of lipids in the blood .

-

Treatment of Heterozygous Familial Hypercholesterolemia Fluvastatin can be used for the treatment of heterozygous familial hypercholesterolemia . This is a genetic disorder characterized by high cholesterol levels, specifically very high levels of low-density lipoprotein (LDL, “bad cholesterol”), in the blood .

“rac 5-Keto Fluvastatin” is a compound related to Fluvastatin, which is a member of the statin class of drugs . Statins are commonly used for the treatment of conditions like hypercholesterolemia and dyslipidemia . Here are some potential applications of Fluvastatin, which might also apply to “rac 5-Keto Fluvastatin”:

-

Cardiovascular Disease Prevention Fluvastatin is used as an adjunct to dietary therapy to prevent cardiovascular events . It may be used as secondary prevention in patients with coronary heart disease (CHD) to reduce the risk of requiring coronary revascularization procedures .

-

Treatment of Hypercholesterolemia Fluvastatin is used for the treatment of primary hypercholesterolemia . It works by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol biosynthesis .

-

Treatment of Mixed Dyslipidemias Fluvastatin is also used for the treatment of mixed dyslipidemias . These are conditions characterized by abnormal levels of different types of lipids in the blood .

-

Treatment of Heterozygous Familial Hypercholesterolemia Fluvastatin can be used for the treatment of heterozygous familial hypercholesterolemia . This is a genetic disorder characterized by high cholesterol levels, specifically very high levels of low-density lipoprotein (LDL, “bad cholesterol”), in the blood .

-

Management of Atherosclerosis Fluvastatin is used for the management of atherosclerosis . Atherosclerosis is a condition where the arteries become narrowed and hardened due to a buildup of plaque around the artery wall .

-

Prevention of Revascularization Procedures Fluvastatin is used to prevent revascularization procedures . These are procedures that restore blood flow to an area of the body after it has been blocked by a blood clot or by atherosclerosis .

Safety And Hazards

properties

IUPAC Name |

(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIBOMHNSMFWBF-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 5-Keto Fluvastatin | |

CAS RN |

1160169-39-0 | |

| Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)